molecular formula C29H23FN2O4S B306318 2-[(2-Allyl-4-{[3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)methyl]benzonitrile

2-[(2-Allyl-4-{[3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)methyl]benzonitrile

Numéro de catalogue B306318
Poids moléculaire: 514.6 g/mol
Clé InChI: XXQTYFJRXWYYRF-YSMPRRRNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(2-Allyl-4-{[3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)methyl]benzonitrile is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose metabolism.

Mécanisme D'action

The mechanism of action of 2-[(2-Allyl-4-{[3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)methyl]benzonitrile involves the inhibition of this compound. This compound is an enzyme that dephosphorylates insulin receptor substrate-1 (IRS-1), a key protein involved in insulin signaling. Inhibition of this compound leads to increased phosphorylation of IRS-1 and subsequent activation of downstream signaling pathways, resulting in improved glucose homeostasis and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It improves glucose homeostasis and enhances insulin sensitivity by inhibiting this compound. It also has anti-inflammatory and anti-cancer properties, which may be attributed to its ability to modulate signaling pathways involved in these processes.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2-[(2-Allyl-4-{[3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)methyl]benzonitrile in lab experiments is its potent inhibitory activity against this compound. This allows for the study of the role of this compound in insulin signaling and glucose metabolism. However, a limitation of using this compound is its potential toxicity and off-target effects. Careful dose-response studies and toxicity evaluations are necessary to ensure its safety and specificity in lab experiments.

Orientations Futures

There are several future directions for research on 2-[(2-Allyl-4-{[3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)methyl]benzonitrile. One direction is the development of more potent and selective this compound inhibitors for therapeutic use. Another direction is the investigation of its anti-inflammatory and anti-cancer properties and their potential therapeutic applications. Furthermore, the role of this compound in other physiological processes, such as neuronal function and immune response, warrants further investigation.

Méthodes De Synthèse

The synthesis of 2-[(2-Allyl-4-{[3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)methyl]benzonitrile involves several steps. The starting material is 2,6-dimethoxybenzoic acid, which is converted into the corresponding acid chloride. This intermediate is then reacted with 2-allyl-4-(methylthio)phenol to yield the allyl ether. The allyl ether is then reacted with 2-chloromethyl-3,4-dimethoxy-5-hydroxybenzaldehyde to form the aldehyde intermediate. This intermediate is then reacted with 3-(2-fluorobenzyl)-2-thioxo-4-thiazolidinone to yield the desired product.

Applications De Recherche Scientifique

2-[(2-Allyl-4-{[3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)methyl]benzonitrile has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. Its ability to inhibit this compound, a key regulator of insulin signaling, has been shown to improve glucose homeostasis and enhance insulin sensitivity in animal models. Furthermore, it has been demonstrated to have anti-inflammatory and anti-cancer properties.

Propriétés

Formule moléculaire

C29H23FN2O4S

Poids moléculaire

514.6 g/mol

Nom IUPAC

2-[[4-[(Z)-[3-[(2-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxy-6-prop-2-enylphenoxy]methyl]benzonitrile

InChI

InChI=1S/C29H23FN2O4S/c1-3-8-20-13-19(14-25(35-2)27(20)36-18-23-11-5-4-9-21(23)16-31)15-26-28(33)32(29(34)37-26)17-22-10-6-7-12-24(22)30/h3-7,9-15H,1,8,17-18H2,2H3/b26-15-

Clé InChI

XXQTYFJRXWYYRF-YSMPRRRNSA-N

SMILES isomérique

COC1=CC(=CC(=C1OCC2=CC=CC=C2C#N)CC=C)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=CC=C4F

SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2C#N)CC=C)C=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4F

SMILES canonique

COC1=CC(=CC(=C1OCC2=CC=CC=C2C#N)CC=C)C=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.